2-(4-Chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile
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Overview
Description
2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran-5-carbonitrile is a synthetic organic compound that belongs to the class of benzofurans. Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This compound features a benzofuran core substituted with a chlorophenyl group, a trifluoromethyl group, and a carbonitrile group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran-5-carbonitrile typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving phenols and aldehydes or ketones.
Introduction of Substituents: The chlorophenyl, trifluoromethyl, and carbonitrile groups can be introduced through various substitution reactions, often involving halogenation, Friedel-Crafts acylation, and nucleophilic substitution.
Industrial Production Methods
Industrial production methods would likely involve optimizing the synthetic route for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzofuran core.
Reduction: Reduction reactions could target the carbonitrile group, converting it to an amine.
Substitution: The chlorophenyl and trifluoromethyl groups may participate in various substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Hydroxylated derivatives of the benzofuran core.
Reduction Products: Amines derived from the carbonitrile group.
Substitution Products: Various substituted benzofuran derivatives.
Scientific Research Applications
2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran-5-carbonitrile may have applications in several fields:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Possible development as a pharmaceutical agent due to its structural similarity to other bioactive benzofurans.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chlorophenyl)benzofuran: Lacks the trifluoromethyl and carbonitrile groups.
3-(Trifluoromethyl)benzofuran: Lacks the chlorophenyl and carbonitrile groups.
Benzofuran-5-carbonitrile: Lacks the chlorophenyl and trifluoromethyl groups.
Uniqueness
2-(4-Chlorophenyl)-3-(trifluoromethyl)benzofuran-5-carbonitrile is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
821770-06-3 |
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Molecular Formula |
C16H7ClF3NO |
Molecular Weight |
321.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-3-(trifluoromethyl)-1-benzofuran-5-carbonitrile |
InChI |
InChI=1S/C16H7ClF3NO/c17-11-4-2-10(3-5-11)15-14(16(18,19)20)12-7-9(8-21)1-6-13(12)22-15/h1-7H |
InChI Key |
KRZCJUAKQFQXOV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C3=C(O2)C=CC(=C3)C#N)C(F)(F)F)Cl |
Origin of Product |
United States |
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